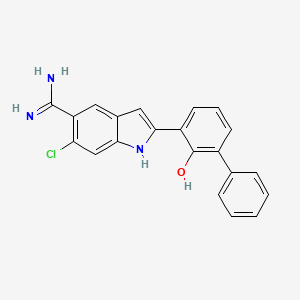

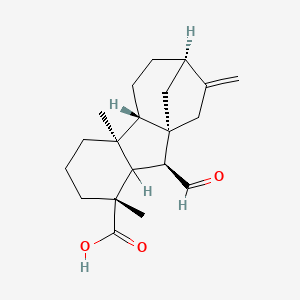

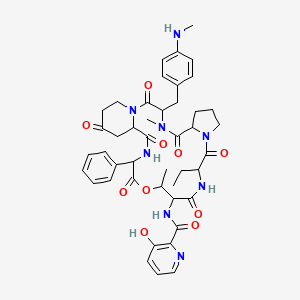

![molecular formula C18H22N2O4 B1205772 N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide CAS No. 60634-68-6](/img/structure/B1205772.png)

N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide

Overview

Description

Scientific Research Applications

Nonlinear Optical Applications

Methonalide: has been studied for its potential in nonlinear optical (NLO) applications . The compound’s molecular structure, which includes a donor-π-acceptor system, allows for significant charge transfer, making it suitable for use in integrated photonics systems and ultra-fast communication technologies . Its high optical susceptibilities, ultra-fast response time, and high damage tolerance are particularly advantageous for developing NLO devices.

Organic Light-Emitting Diodes (OLEDs)

The derivative of Methonalide, specifically 1,8-naphthalimide , has been reviewed for its use as an emissive material in OLEDs . These materials are crucial for full-color flat panel displays and solid-state lighting due to their mercury-free construction, wide viewing angle, superior color quality, and flexibility. Methonalide’s derivatives can function as luminescent hosts, dopants, hole-blocking, and electron-transporting materials, contributing to the development of OLEDs with reduced energy consumption.

Biomedical Applications

Methionalide’s structural analog, methionine , has versatile features that are beneficial for various biomedical applications . These include its use in cancer treatment and diagnosis, liver disease treatment, and potentially as a therapeutic approach for COVID-19 due to its multifunctional properties.

Catalysis

4-(Dimethylamino)phenyldiphenylphosphine: , a related compound, serves as a catalyst in several chemical reactions . These reactions include the preparation of dicyano (aryl)cyclohexenecarboxylic acid esters, diastereoselective cycloaddition, and hydroformylation of octene. Such catalytic properties could be explored in Methonalide for advancing synthetic methodologies.

Drug Delivery Systems

Biologically synthesized metal nanoparticles, which can be derived from compounds like Methonalide, are being researched for their use in drug delivery systems . These nanoparticles offer a sustainable and environmentally friendly alternative to conventional methods, with applications in diagnostics, therapeutics, and imaging technologies.

Chromoendoscopy

Compounds similar to Methonalide are used in chromoendoscopy to stain the gastrointestinal tract, aiding in the distinction between lesions and normal tissue . This application is crucial for surgical procedures and diagnostic methods in medical practice.

Peptide-Nucleic Acid Cleavage

Methonalide-related compounds have been used as reducing agents to achieve selectivity in peptide-nucleic acid cleavage . This application is significant in the field of molecular biology, where precise manipulation of nucleic acids is required.

Synthesis of Organic Compounds

Methonalide may be utilized in the synthesis of various organic compounds, as indicated by its related compounds’ applications in the preparation of complex molecules . This includes its potential role in regioselective annulation and interfacial carbonylation reactions.

properties

IUPAC Name |

N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-20(2)14-8-6-13(7-9-14)19-18(21)12-10-15(22-3)17(24-5)16(11-12)23-4/h6-11H,1-5H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFGUWZHRCOPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209443 | |

| Record name | Benzanilide, 4'-dimethylamino-3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide | |

CAS RN |

60634-68-6 | |

| Record name | 4'-Dimethylamino-3,4,5-trimethoxy benzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060634686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methonalide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzanilide, 4'-dimethylamino-3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-DIMETHYLAMINO-3,4,5-TRIMETHOXY BENZANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQW86KK01O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

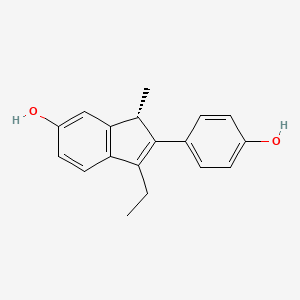

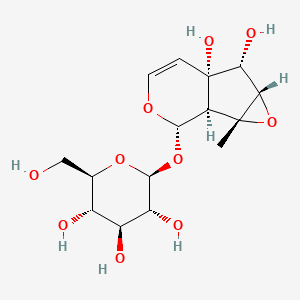

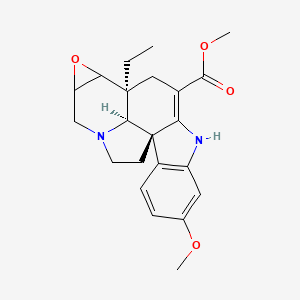

![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3S,5R)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1205699.png)

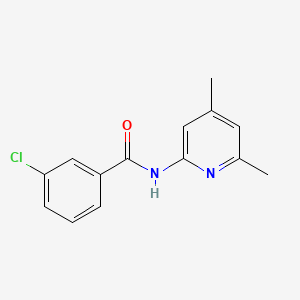

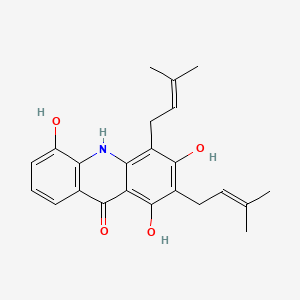

![(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one](/img/structure/B1205702.png)

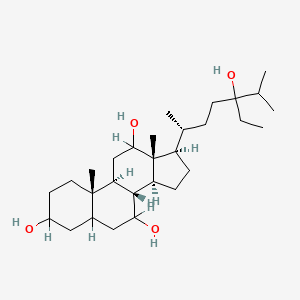

![[(3R,4R)-4-[hydroxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B1205708.png)

![1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1205710.png)